molecular formula C21H26O5 B12420769 Prednisone-d8

Prednisone-d8

Cat. No.: B12420769
M. Wt: 366.5 g/mol
InChI Key: XOFYZVNMUHMLCC-VBMKQEIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisone-d8, also known as deuterium-labeled prednisone, is a synthetic corticosteroid. It is structurally similar to prednisone but contains deuterium atoms instead of hydrogen. This modification makes it a valuable tool in pharmacokinetic studies and drug metabolism research due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prednisone-d8 involves the incorporation of deuterium into the prednisone molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in prednisone with deuterium using deuterated solvents and catalysts.

    Deuterated Reagents: Using deuterated reagents in the synthesis of prednisone can introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes:

    Catalytic Exchange: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange reaction.

    Purification: Post-reaction purification steps, including chromatography, to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions: Prednisone-d8 undergoes various chemical reactions similar to prednisone, including:

    Oxidation: this compound can be oxidized to form prednisolone-d8.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: Substitution reactions can occur at specific positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Deuterated solvents such as deuterated chloroform (CDCl3) and deuterated methanol (CD3OD).

Major Products:

    Prednisolone-d8: Formed through oxidation.

    Alcohol Derivatives: Formed through reduction reactions.

Scientific Research Applications

Prednisone-d8 is extensively used in scientific research due to its unique properties:

    Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of prednisone in the body.

    Drug Metabolism Research: Helps in understanding the metabolic stability and biotransformation of corticosteroids.

    Biological Studies: Used in studies related to immunosuppression and anti-inflammatory effects.

    Industrial Applications: Employed in the development of new corticosteroid drugs and formulations.

Mechanism of Action

Prednisone-d8 exerts its effects through mechanisms similar to prednisone:

    Glucocorticoid Receptor Binding: this compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex.

    Gene Regulation: The complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes.

    Anti-inflammatory and Immunosuppressive Effects: These actions result in the suppression of inflammatory responses and modulation of immune function.

Comparison with Similar Compounds

    Prednisolone-d8: A deuterium-labeled version of prednisolone, another corticosteroid.

    Hydrocortisone-d8: Deuterium-labeled hydrocortisone, used for similar research purposes.

Uniqueness of Prednisone-d8:

    Stability: The incorporation of deuterium enhances the stability of this compound, making it more resistant to metabolic degradation.

    Traceability: Deuterium labeling allows for precise tracking in pharmacokinetic and metabolic studies, providing detailed insights into drug behavior.

Properties

Molecular Formula

C21H26O5

Molecular Weight

366.5 g/mol

IUPAC Name

(6S,8S,9S,10R,13S,14S,17R)-2,4,6,9,12,12-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D,5D,9D,10D2,11D2,18D/t3-,14-,15-,18+,19-,20-,21-

InChI Key

XOFYZVNMUHMLCC-VBMKQEIHSA-N

Isomeric SMILES

[H][C@@]1(C[C@H]2[C@@H]3CC[C@@]([C@]3(C(C(=O)[C@@]2([C@@]4(C1=C(C(=O)C(=C4)[2H])[2H])C)[2H])([2H])[2H])C)(C(=O)C([2H])([2H])O)O)[2H]

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

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